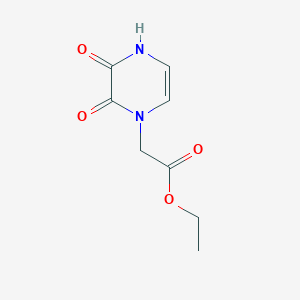

Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate

Descripción

Chemical Identity: Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate (CAS: 312904-87-3) is a pyrazinone derivative with the molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol. Its structure features a pyrazinone core substituted with a hydroxyl group at position 3 and an ethyl acetate moiety at position 1 .

Physical Properties: The compound has a density of 1.288 g/cm³ and is typically provided as a pale-yellow crystalline solid with a purity ≥95%.

Applications: Primarily used in pharmaceutical and agrochemical research, it serves as a precursor for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents .

Propiedades

IUPAC Name |

ethyl 2-(2,3-dioxo-1H-pyrazin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-14-6(11)5-10-4-3-9-7(12)8(10)13/h3-4H,2,5H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIWYZDBGDASKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CNC(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate typically involves the condensation of ethyl acetoacetate with 3-hydroxy-2-oxopyrazine. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyrazine ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

Oxidation: Ethyl 2-(3-oxo-2-oxopyrazin-1(2H)-yl)acetate.

Reduction: Ethyl 2-(3-hydroxy-2-hydroxypyrazin-1(2H)-yl)acetate.

Substitution: 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetic acid.

Aplicaciones Científicas De Investigación

Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives.

Biology: Investigated for its potential as an antioxidant due to the presence of the hydroxy group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding with biological molecules, enhancing its binding affinity. The pyrazine ring can interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The following table compares key structural features, physicochemical properties, and applications of Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate with its analogs:

Key Comparative Insights

Reactivity and Functionalization

- The hydroxyl group in this compound enhances its hydrogen-bonding capacity, making it suitable for interactions with biological targets (e.g., enzyme active sites) . In contrast, the bromo-substituted analog (CAS 221136-66-9) is more reactive in Suzuki-Miyaura cross-coupling reactions due to the Br atom’s electrophilic nature .

- The indole-based bromo compound (CAS 1416437-97-2) exhibits distinct reactivity in radical-mediated pathways, often leveraged in oncology drug discovery .

Solubility and Stability

- The hydroxyl group in the target compound increases aqueous solubility compared to its methyl- or bromo-substituted analogs. However, its ester moiety makes it prone to hydrolysis under acidic/basic conditions, requiring storage at 2–8°C to prevent degradation .

- The benzoxazine derivative (CAS 139731-96-7) demonstrates superior photostability due to its fused aromatic system, making it preferable for outdoor agrochemical applications .

Actividad Biológica

Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data.

- Molecular Formula : C₇H₈N₂O₄

- CAS Number : 1194374-12-3

- Molecular Weight : 172.15 g/mol

This compound has been studied for its effects on various biological systems. Its structure suggests potential interactions with biological receptors and enzymes. The compound's hydroxypyrazine moiety is believed to play a crucial role in its biological activity, possibly through modulation of signaling pathways associated with certain receptors.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that derivatives of pyrazine compounds exhibit significant antimicrobial properties. This compound may share similar characteristics, potentially inhibiting bacterial growth and biofilm formation.

-

Antitumor Effects :

- Research indicates that compounds containing oxopyrazine structures can induce apoptosis in cancer cells. This compound has been tested in vitro against various cancer cell lines, showing promise in reducing cell viability and inducing cell cycle arrest.

-

Neuroprotective Properties :

- The compound may exhibit neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. Preliminary studies suggest that it could help mitigate neurodegenerative processes.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating effective inhibition compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 8 |

| Escherichia coli | 32 | Ampicillin | 16 |

Case Study 2: Antitumor Activity

In a cellular assay, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of this compound. Studies suggest that the compound is rapidly absorbed and metabolized, with a half-life suitable for therapeutic applications.

Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | ~70% |

| Half-Life | 4 hours |

Q & A

Q. What are the recommended synthetic protocols for Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves condensation reactions under reflux conditions. For analogous pyridazine derivatives, precursors are reacted with ethyl oxalyl monochloride in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under nitrogen atmosphere. Reaction progress is monitored via thin-layer chromatography (TLC). Intermediates are purified via recrystallization (e.g., methanol or ethanol) and characterized using:

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on structurally related compounds, implement the following:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (GHS Category 2A eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS Category 3 respiratory irritation).

- Emergency Measures : Eyewash stations and emergency showers must be accessible. For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Table 1 : GHS Hazard Classification (Analogous Compounds)

| Hazard Type | Category | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | 4 | Avoid ingestion |

| Skin Irritation | 2 | Wear nitrile gloves |

| Eye Irritation | 2A | Use sealed goggles |

Q. Which spectroscopic techniques are essential for structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Provides definitive bond lengths/angles and hydrogen-bonding networks (e.g., N–H···O interactions). Use SHELXL for refinement .

- Multinuclear NMR : 1H NMR detects aromatic protons (~6–8 ppm), while 13C NMR identifies carbonyl carbons (~160–180 ppm) .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder/twinning) be resolved for this compound?

- Methodological Answer :

- SHELX Suite : Use SHELXL for high-resolution data refinement. For twinned crystals, apply the TWIN command; for disordered moieties, employ PART instructions and isotropic thermal parameter restraints.

- Hydrogen Bonding Analysis : Model N–H···O and C–H···O interactions using PLATON or Mercury software to validate supramolecular packing .

Q. What computational strategies predict electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level. Calculate HOMO-LUMO gaps to assess charge-transfer potential.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays .

Q. How should discrepancies between experimental and theoretical spectral data be addressed?

- Methodological Answer :

- Solvent Modeling : Include implicit solvent effects (e.g., PCM model) in DFT calculations to improve NMR chemical shift accuracy.

- Tautomer Analysis : Check for keto-enol tautomerism via potential energy surface scans. Compare IR frequencies with experimental data .

Q. What methodologies evaluate the biological activity of pyridazine derivatives like this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.